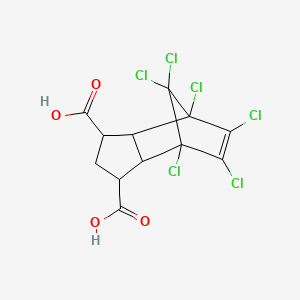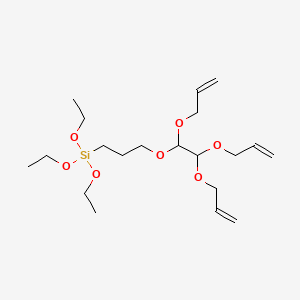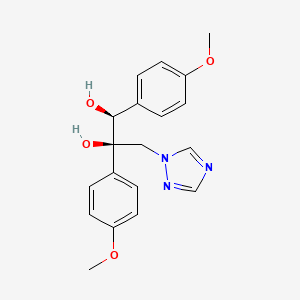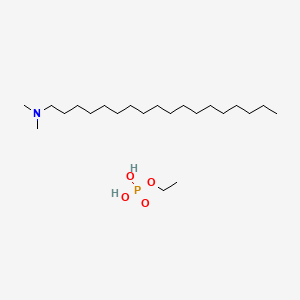
Einecs 284-938-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, octyl ester, compound with 2-aminoethanol typically involves the esterification of phosphoric acid with octanol, followed by a reaction with 2-aminoethanol. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes, utilizing advanced equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, octyl ester, compound with 2-aminoethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce different amine compounds .
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, octyl ester, compound with 2-aminoethanol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which phosphoric acid, octyl ester, compound with 2-aminoethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, influencing various physiological processes. The specific pathways and targets depend on the context of its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to phosphoric acid, octyl ester, compound with 2-aminoethanol include:
- Phosphoric acid, butyl ester, compound with 2-aminoethanol
- Phosphoric acid, hexyl ester, compound with 2-aminoethanol
- Phosphoric acid, decyl ester, compound with 2-aminoethanol
Uniqueness
What sets phosphoric acid, octyl ester, compound with 2-aminoethanol apart from similar compounds is its specific molecular structure, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable in certain industrial and research applications .
Eigenschaften
CAS-Nummer |
84989-47-9 |
|---|---|
Molekularformel |
C10H26NO5P |
Molekulargewicht |
271.29 g/mol |
IUPAC-Name |
2-aminoethanol;octyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.C2H7NO/c1-2-3-4-5-6-7-8-12-13(9,10)11;3-1-2-4/h2-8H2,1H3,(H2,9,10,11);4H,1-3H2 |
InChI-Schlüssel |
PPNDYVIPTVFCQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOP(=O)(O)O.C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



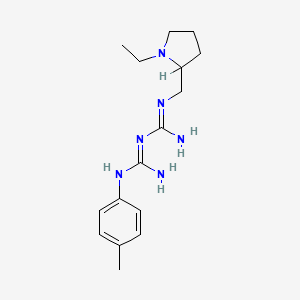
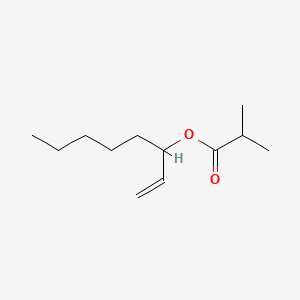
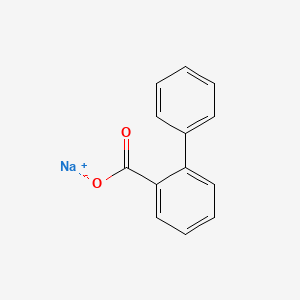

![zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate](/img/structure/B12684177.png)
![6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B12684187.png)
